Biclodil: Unraveling the Mechanism of a Putative Vasodilator
Biclodil: Unraveling the Mechanism of a Putative Vasodilator
An Examination of Publicly Available Data for Researchers and Drug Development Professionals
Notice to the Reader: The following document represents a comprehensive review of the publicly accessible information regarding the compound "Biclodil" (CAS RN: 85125-49-1). Despite extensive searches of scientific literature, patent databases, and clinical trial registries, detailed experimental data on the mechanism of action, quantitative pharmacology, and specific signaling pathways of Biclodil are not available in the public domain. This guide, therefore, summarizes the existing high-level information and provides a generalized framework for the experimental investigation of a putative vasodilator, in line with the user's request for a technical format.
Executive Summary
Biclodil is a small molecule compound identified by the Chemical Abstracts Service (CAS) number 85125-49-1 and the molecular formula C₈H₈Cl₂N₄O.[1][2] The International Nonproprietary Name (INN) stem "-dil" suggests that the compound is classified as a vasodilator.[3] Limited information indicates that Biclodil has been examined for its potential cardiovascular effects, specifically its ability to widen blood vessels and reduce vascular resistance.[4]
In vivo studies involving spontaneously hypertensive rats reportedly showed a dose-dependent reduction in mean arterial pressure following administration of the compound.[4] Furthermore, investigations in murine models of hind-limb ischemia suggested that treatment was associated with enhanced perfusion in the ischemic limb.[4] Cell-based assays were also mentioned in the context of investigating vasorelaxation and the potential involvement of the nitric oxide pathway.[4]
Crucially, this document must emphasize that no specific quantitative data (e.g., binding affinities, IC₅₀/EC₅₀ values, pharmacokinetic parameters) or detailed experimental protocols from these studies are publicly available. Consequently, the following sections on experimental methodologies and signaling pathways are presented as generalized models applicable to the study of such a compound, rather than a factual representation of Biclodil-specific research.
Compound Profile: Biclodil
| Property | Data | Source |
| Chemical Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | [2] |
| CAS Number | 85125-49-1 | [1] |
| Molecular Formula | C₈H₈Cl₂N₄O | [1][2] |
| Molecular Weight | 247.08 g/mol | [2] |
| Monoisotopic Mass | 246.0075163 Da | [2] |
| Putative Class | Vasodilator | [3] |
Hypothetical Mechanism of Action & Signaling Pathway
Given the classification of Biclodil as a vasodilator and the mention of nitric oxide, a plausible, yet hypothetical , mechanism of action would involve the stimulation of endothelial nitric oxide synthase (eNOS). This pathway is a common mechanism for vasodilation.[1]
A generalized signaling cascade for NO-mediated vasodilation is depicted below. In this model, an agonist (such as a putative compound like Biclodil) would bind to a receptor on vascular endothelial cells, initiating a signaling cascade that leads to the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent muscle relaxation and vasodilation.
General Experimental Protocols for Vasodilator Drug Discovery
The following are detailed, generalized experimental protocols that researchers would typically use to characterize the mechanism of action of a novel vasodilator. These are not confirmed protocols for Biclodil.
In Vitro: Aortic Ring Vasorelaxation Assay
Objective: To determine the direct vasodilatory effect of a compound on isolated blood vessels and investigate the involvement of the endothelium and specific signaling pathways.
Methodology:
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Tissue Preparation: Male Wistar or Spontaneously Hypertensive Rats (SHR) are euthanized. The thoracic aorta is excised, cleaned of connective tissue, and cut into 2-3 mm rings.
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Organ Bath Setup: Aortic rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
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Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension. Rings are equilibrated under a resting tension of 1.5-2.0 g for 60-90 minutes.
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Viability and Contraction: Endothelial integrity is assessed by pre-contracting the rings with phenylephrine (PE, 1 µM) and then inducing relaxation with acetylcholine (ACh, 10 µM). A relaxation of >80% indicates intact endothelium. Rings are then washed and contracted again with PE or KCl (80 mM).
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Compound Administration: Once a stable contraction plateau is reached, the test compound (e.g., Biclodil) is added in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).
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Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by PE. EC₅₀ values are calculated using non-linear regression analysis.
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Mechanism Investigation: The protocol is repeated in the presence of specific inhibitors to probe the mechanism, such as L-NAME (an eNOS inhibitor) or ODQ (a guanylate cyclase inhibitor).
In Vivo: Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the antihypertensive effect of a compound in a relevant animal model of human essential hypertension.
Methodology:
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Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old, are used.
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Blood Pressure Monitoring: Blood pressure is measured non-invasively using the tail-cuff method or invasively via telemetry or carotid artery cannulation for continuous monitoring.
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Acclimatization & Baseline: Animals are acclimatized to the measurement procedure. Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded for several days.
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Drug Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is included.
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Data Collection: SBP, DBP, and HR are monitored at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
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Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. A dose-response relationship is established.
